

Chemical properties and structure of Aminooxyacetic acid hemihydrochloride

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Compound of Interest

Compound Name: *Aminooxyacetic acid
hemihydrochloride*

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An In-depth Technical Guide to **Aminooxyacetic Acid Hemihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxyacetic acid hemihydrochloride (AOAA), also known as Carboxymethoxylamine hemihydrochloride, is a versatile small molecule inhibitor widely utilized in biomedical research. [1][2] It is recognized primarily for its potent inhibition of pyridoxal phosphate (PLP)-dependent enzymes.[3] This inhibitory action makes it a critical tool for investigating various metabolic and signaling pathways. Its principal targets include 4-aminobutyrate aminotransferase (GABA-T), the malate-aspartate shuttle (MAS), and cystathionine β -synthase (CBS).[1][4][5] By modulating these key enzymatic processes, AOAA has profound effects on cellular energy metabolism, neurotransmitter levels, and cell fate, making it a valuable compound for studies in neuroscience, oncology, and metabolic diseases.

Chemical Structure and Identification

The chemical identity of **Aminooxyacetic acid hemihydrochloride** is established by its unique structure, where two molecules of aminooxyacetic acid are associated with one molecule of hydrochloric acid.

Chemical Structure Diagram

Caption: Chemical structure of Aminoxyacetic acid.

Identifiers and Descriptors

Property	Value	Reference
IUPAC Name	bis(2-aminoxyacetic acid);hydrochloride	[6]
Synonyms	Carboxymethoxylamine hemihydrochloride, Aminoxyacetate	[1][7][8]
CAS Number	2921-14-4	[7][9][10]
Canonical SMILES	<chem>C(C(=O)O)ON.C(C(=O)O)ON.Cl</chem>	[6][8]
InChI	InChI=1S/2C2H5NO3.ClH/c23-6-1-2(4)5;/h21,3H2,(H,4,5);1H	[6][8]
InChIKey	KBXIJIPYZKPDRU-UHFFFAOYSA-N	[6][8]

Physicochemical Properties

A summary of the key physicochemical properties of **Aminoxyacetic acid hemihydrochloride** is provided below. These properties are essential for handling, storage, and experimental design.

Property	Value	Reference
Molecular Formula	$C_2H_5NO_3 \cdot 0.5HCl$	[1][7][9]
Molecular Weight	109.3 g/mol	[1][2][7][9]
Appearance	White to light beige crystalline powder	[2][11][12]
Purity	≥98%	[1][11][13]
Storage	4°C, sealed, protected from light and moisture	[7][9][14]
Solubility (PBS, pH 7.2)	130 mg/mL (1189.39 mM)	[1][14]
Solubility (DMSO)	42.9 - 100 mg/mL	[7][9][14]
Solubility (Water)	90 mg/mL	[9]

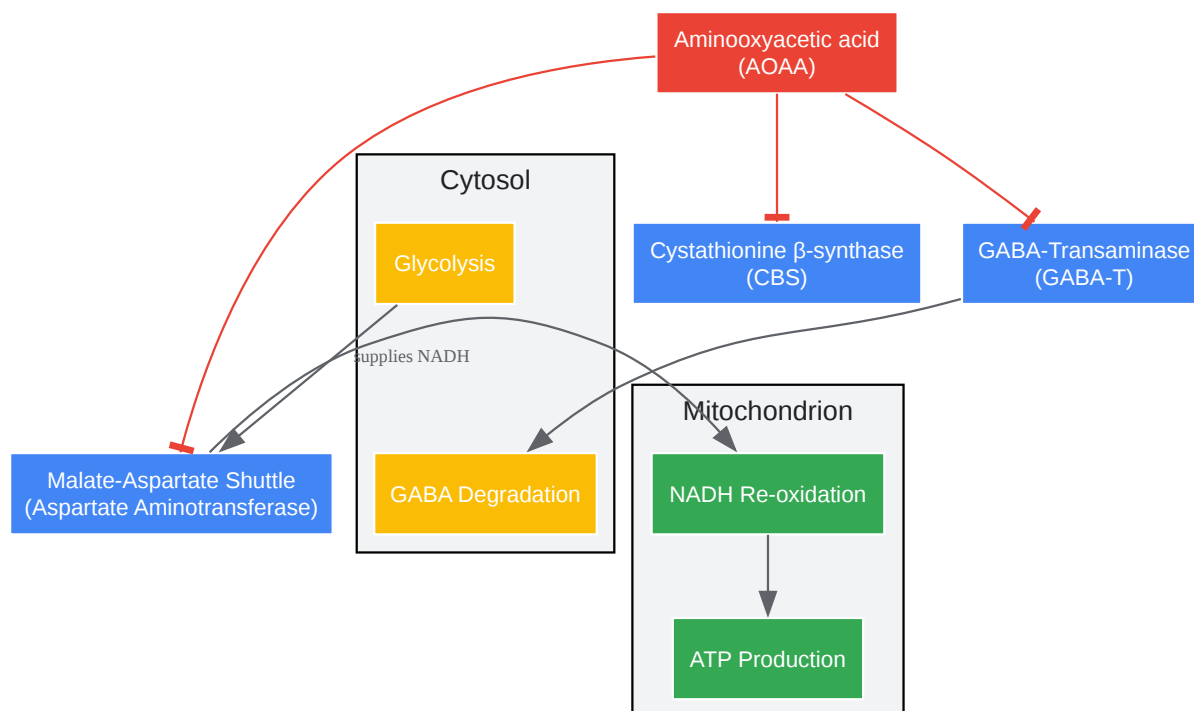
Mechanism of Action and Biological Activity

AOAA exerts its biological effects by inhibiting several key enzymes, primarily those dependent on pyridoxal phosphate (PLP).[3] Its main targets are the malate-aspartate shuttle (MAS), the GABA-degrading enzyme GABA-transaminase (GABA-T), and cystathionine β-synthase (CBS).[1][4][9]

- **Inhibition of Malate-Aspartate Shuttle (MAS):** The MAS is crucial for transferring NADH reducing equivalents from the cytosol into the mitochondrial matrix.[15] By inhibiting aspartate aminotransferase, a key component of this shuttle, AOAA disrupts this process.[3] [15] This leads to decreased mitochondrial respiration and a reduction in intracellular ATP levels, thereby inhibiting glycolysis.[1][15]
- **Inhibition of GABA-Transaminase (GABA-T):** AOAA is a potent inhibitor of GABA-T, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] [3] This inhibition leads to a rapid and significant accumulation of GABA in the brain and central nervous system.[7][9]
- **Cellular Consequences:** The metabolic disruption caused by AOAA triggers various cellular responses. In cancer cell lines like C6 glioma and breast cancer cells, AOAA treatment leads

to cell cycle arrest in the G0/G1 phase, an increase in apoptosis and necrosis, and reduced cell proliferation.[1][7][9] It has also been shown to inhibit osteoclast differentiation and function by attenuating oxidative phosphorylation.[15]

Signaling Pathway Diagram



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Caption: AOAA inhibits MAS, GABA-T, and CBS, disrupting key metabolic pathways.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro: Aspartate Transaminase (AST) Activity Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of AOAA on AST (also known as GOT1/2), a key enzyme in the malate-aspartate shuttle.[7][14]

- **Cell Culture and Treatment:** Plate cells (e.g., breast cancer cell lines) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of **Aminooxyacetic acid hemihydrochloride** for desired time points (e.g., 6, 24, or 48 hours).^[7]
- **Cell Lysis:** After treatment, wash the cells with cold PBS. Lyse the cells using an appropriate lysis buffer and collect the supernatant after centrifugation.^{[7][14]}
- **Colorimetric Assay:** Measure AST activity in the cell lysate using a commercial colorimetric assay kit. These kits typically assess the formation of pyruvate from oxaloacetate, a product of AST activity.^[7]
- **Data Analysis:** Determine the rate of reaction by measuring the change in absorbance over time. Compare the activity in AOAA-treated samples to untreated controls to determine the extent of inhibition.

In Vitro: Cell Viability Assay

This protocol outlines a method to assess the effect of AOAA on the viability and proliferation of cultured cells.^{[1][16]}

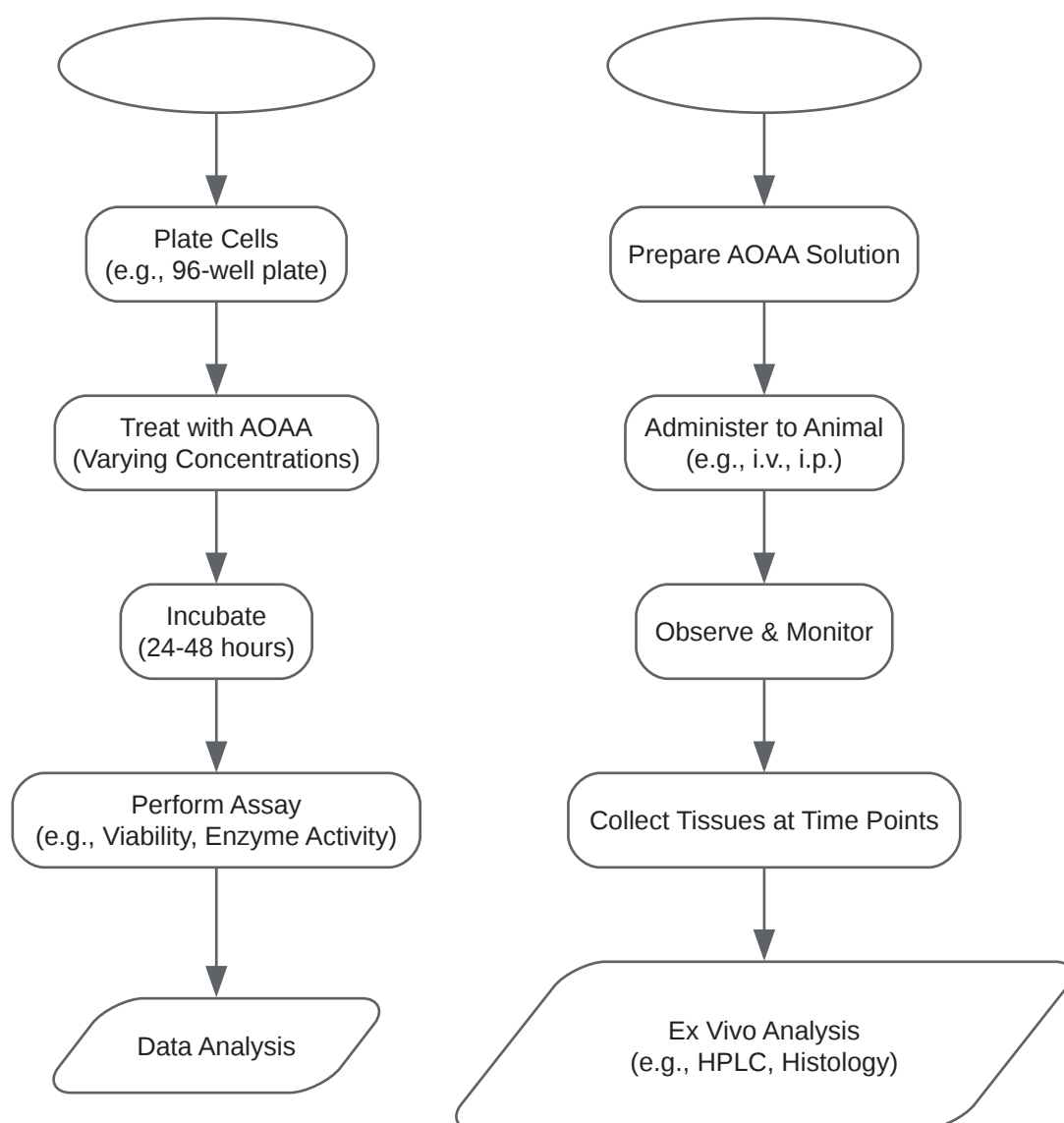
- **Cell Plating:** Seed cells (e.g., C6 glioma cells) into 96-well plates at a density of 1,500 to 5,000 cells per well.^{[1][7]}
- **Treatment:** After 12-24 hours, replace the medium with fresh medium containing various concentrations of AOAA (e.g., 0.1, 0.25, 0.5, 1, 5 mM).^[16]
- **Incubation:** Incubate the cells for a specified period (e.g., 24 or 48 hours) under standard culture conditions (37°C, 5% CO₂).^{[1][16]}
- **Viability Assessment:** Quantify cell viability using a standard method such as an LDH assay or CCK-8 assay, following the manufacturer's instructions.^{[15][16]}
- **Data Analysis:** Normalize the results to the untreated control group to determine the dose-dependent effect of AOAA on cell survival.

In Vivo: Evaluation in Rodent Models

This protocol provides a general framework for studying the effects of AOAA in animal models.
[1][16][17]

- **Animal Model:** Use female albino or Wistar rats (150-200 g) or other appropriate rodent models.[1][16]
- **Compound Preparation:** Prepare a stock solution of AOAA in a suitable vehicle such as PBS.
[1] The final concentration should be adjusted based on the desired dosage and administration volume.
- **Administration:** Administer AOAA via the desired route. For studying central nervous system effects, intravenous (i.v.) injection into the tail vein (e.g., at 2 mL/kg body weight) is often used.[1][17] For other studies, intraperitoneal (i.p.) or subcutaneous (s.c.) injections (e.g., 15-100 mg/kg) may be employed.[16]
- **Monitoring and Tissue Collection:** Observe the animals for behavioral changes (e.g., convulsions).[1] At predetermined time points after injection, euthanize the animals and collect tissues (e.g., brain, tumors) for further analysis (e.g., measuring GABA levels via HPLC or assessing tumor growth).[9]

Experimental Workflow Diagram



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Caption: Generalized workflow for in vitro and in vivo experiments using AOAA.

Spectral Information

Spectral data are crucial for the verification of chemical identity and purity.

- Infrared (IR) Spectroscopy: FTIR spectra for **Aminooxyacetic acid hemihydrochloride** are available in public databases and are typically acquired using a Mull technique.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: H-NMR data are consistent with the established chemical structure.[9][13]

- Raman Spectroscopy: Raman spectra have been recorded and are available for reference. [6]

Safety and Handling

Aminooxyacetic acid hemihydrochloride is classified as an irritant. It is known to cause skin irritation and serious eye irritation. [10][11]

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [10]
- Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
- Toxicology: The intraperitoneal LD50 is 65 mg/kg in mice, and the subcutaneous LD50 is 91 mg/kg in mice. [10]

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